molecular formula C15H16N2O4 B4407107 N-(2-sec-butylphenyl)-5-nitro-2-furamide

N-(2-sec-butylphenyl)-5-nitro-2-furamide

Cat. No.: B4407107
M. Wt: 288.30 g/mol
InChI Key: APYQNDVCRCGIEW-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)-5-nitro-2-furamide is a nitrofuran derivative characterized by a 5-nitro-2-furamide core substituted at the amide nitrogen with a 2-sec-butylphenyl group. This compound belongs to a broader class of 5-nitro-2-furamides, which have been studied for diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties .

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-10(2)11-6-4-5-7-12(11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQNDVCRCGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Position of substituents : The 2-sec-butyl group in the target compound contrasts with 4-alkyl or heterocyclic substituents in analogs. For example, the 4-butyl substitution in C-170 enhances STING inhibition , while 3-pyridylmethyl substitution enables KIFC1 inhibition .

Anticancer Activity

  • KIFC1 Inhibition : N-(3-pyridylmethyl)-5-nitro-2-furamide prevents centrosome clustering in cancer cells by inhibiting KIFC1, a kinesin critical for mitosis . In contrast, N-(2-sec-butylphenyl)-5-nitro-2-furamide’s ortho-substituted phenyl group may alter binding affinity or solubility, though experimental validation is needed.
  • Structure-Activity Relationship (SAR) : highlights that active centrosome declustering agents require an extra carbon spacer between the 5-nitro-2-furamide and aromatic rings. Inactive analogs like N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide lack this spacer, emphasizing its necessity .

Antimicrobial Activity

  • Broad-Spectrum Derivatives : N-(thiazolyl or pyridazinyl)-5-nitro-2-furamides exhibit potent antifungal and antibacterial effects. For instance, N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide derivatives show efficacy against Mycobacterium tuberculosis and viruses . The 2-sec-butylphenyl substitution in the target compound may similarly enhance lipophilicity and membrane penetration.

Immunomodulatory Effects

  • The target compound’s ortho-substitution may sterically hinder interactions with STING, though this remains speculative.

Toxicological and Carcinogenic Profiles

While nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents , the 5-nitro-2-furamide class shows variable safety profiles:

  • Carcinogenicity: FANFT induces bladder cancer via prostaglandin endoperoxide synthetase-mediated metabolism , but structurally distinct 5-nitro-2-furamides (e.g., C-170) lack reported carcinogenicity, suggesting substituent-dependent toxicity .
  • Acute Toxicity : Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide caused high mortality in mice due to acute toxicity , whereas C-170 and KIFC1 inhibitors are tolerated in preclinical models .

Unresolved Questions :

  • Does the ortho-substitution enhance or reduce target binding compared to para-substituted analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-sec-butylphenyl)-5-nitro-2-furamide
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N-(2-sec-butylphenyl)-5-nitro-2-furamide

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